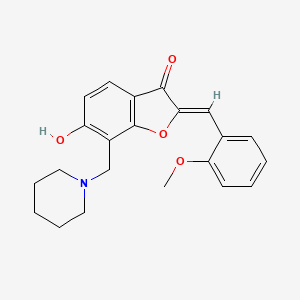![molecular formula C13H14ClNO2 B2582751 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone CAS No. 2034288-99-6](/img/structure/B2582751.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic that is used for the treatment of moderate to severe pain. It was first synthesized in the 1970s and has since been used as a pain medication due to its potent analgesic effects.
Applications De Recherche Scientifique
Advanced Building Blocks for Drug Discovery 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone serves as an advanced building block in drug discovery, facilitating the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline. These structures are pivotal in the development of new pharmaceuticals due to their unique conformational properties, providing a foundation for innovative therapeutic agents (Druzhenko et al., 2018).
Structural Insights through Crystallography Crystallographic studies of compounds related to this compound, like the analysis of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provide essential insights into the molecular architecture and potential interaction mechanisms of these molecules. Such insights are crucial for the design of molecules with desired biological activities and properties (Zheng, Cui, & Rao, 2014).
Photochemical Syntheses for Functional Molecules The photochemical reactions involving structures related to this compound lead to the creation of functional molecules. Such reactions are pivotal for developing new synthetic routes and methodologies in organic chemistry, expanding the toolbox for constructing complex molecules with potential applications in various fields, including materials science and drug development (Shimo et al., 1987).
Developing Backbone-Constrained Analogues The compound also plays a role in synthesizing backbone-constrained analogues of γ-amino acids, such as GABA, which are of significant interest in medicinal chemistry. These analogues, including derivatives of baclofen and pregabalin, highlight the utility of this compound in developing new therapeutic agents with potentially enhanced efficacy and safety profiles (Garsi et al., 2022).
Antimicrobial and Antimicrobial Activity Exploration Research into derivatives of this compound explores their antimicrobial activities. This investigation is vital for identifying new compounds that can be developed into antibiotics to combat resistant bacterial strains, showcasing the compound's potential in addressing critical public health challenges (Wanjari, 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-3-1-9(2-4-10)5-13(16)15-7-12-6-11(15)8-17-12/h1-4,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHXGQZQPZUUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

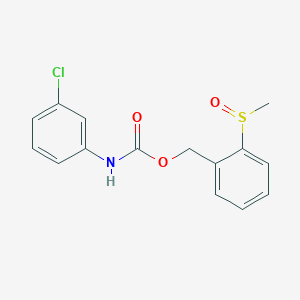
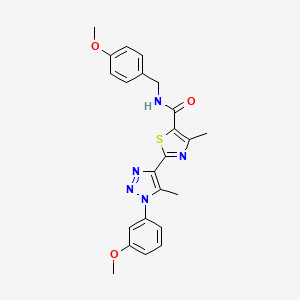
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2582672.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2582680.png)
![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)
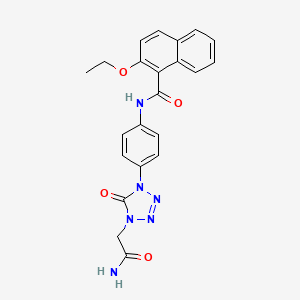
![3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2582684.png)
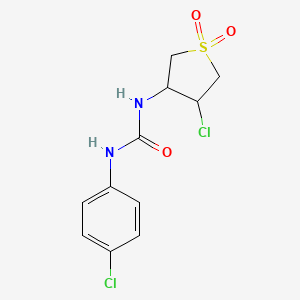
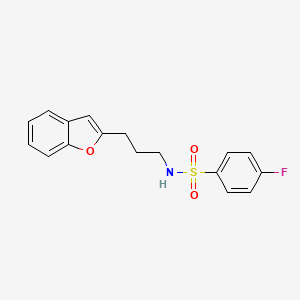
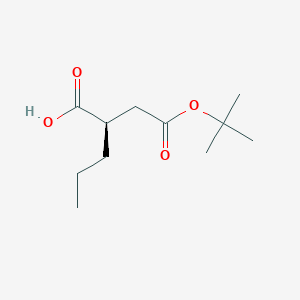
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)

